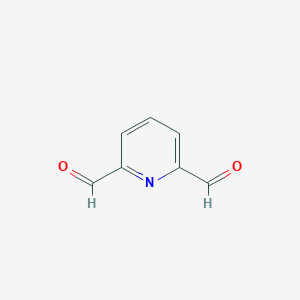

2,6-Pyridinedicarboxaldehyde

Description

Properties

IUPAC Name |

pyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWXGSWIOOVHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202681 | |

| Record name | 2,6-Diformylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5431-44-7 | |

| Record name | 2,6-Pyridinedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-dicarbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinedicarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diformylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2,6-DICARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6E2354Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Pyridinedicarboxaldehyde synthesis from 2,6-lutidine

An In-depth Technical Guide to the Synthesis of 2,6-Pyridinedicarboxaldehyde from 2,6-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2,6-diformylpyridine, is a valuable organic compound featuring two aldehyde groups attached to a pyridine (B92270) ring.[1][2] Its versatile reactivity makes it a crucial building block in the synthesis of a wide range of materials, including pharmaceuticals, ligands for metal complexes, and fluorescent probes for bioimaging.[3][4] This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from the readily available starting material, 2,6-lutidine. The methodologies detailed herein encompass direct oxidation and multi-step synthesis pathways, offering a comparative analysis of reaction conditions and yields.

Synthetic Strategies

The synthesis of this compound from 2,6-lutidine can be broadly categorized into two main approaches:

-

Direct Oxidation: This method involves the direct conversion of the methyl groups of 2,6-lutidine to aldehyde groups using various oxidizing agents. This can be achieved through liquid-phase or vapor-phase oxidation.

-

Two-Step Synthesis via 2,6-Pyridinedicarboxylic Acid: A common and often higher-yielding approach involves the initial oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by the subsequent reduction of the dicarboxylic acid or its derivatives to the desired dialdehyde.

A less common alternative involves the halogenation of 2,6-lutidine to form 2,6-bis(halomethyl)pyridine, which can then be converted to the dialdehyde.

Data Presentation

The following table summarizes the quantitative data for various methods of synthesizing this compound and its key intermediate, 2,6-pyridinedicarboxylic acid, from 2,6-lutidine.

| Method/Route | Starting Material | Product | Oxidizing/Reducing Agent | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Direct Oxidation | ||||||||

| Vapor-Phase Oxidation | 2,6-Lutidine | This compound | Air | V₂O₅/MoO₃ on silica (B1680970) gel | Gas Phase | 380-400 | N/A | Not Specified |

| Selenium Dioxide Oxidation | 2,6-Pyridinedimethanol (B71991) | This compound | Selenium Dioxide (SeO₂) | - | 1,4-Dioxane (B91453) | Reflux | 2 | 99[5] |

| Two-Step Synthesis | ||||||||

| Step 1: Oxidation | 2,6-Lutidine | 2,6-Pyridinedicarboxylic Acid | Potassium Permanganate (B83412) (KMnO₄) | - | Water | 85-90 | 2 | 78[6] |

| Step 1: Oxidation | 2,6-Lutidine | 2,6-Pyridinedicarboxylic Acid | Potassium Permanganate (KMnO₄) | - | Water | Microwave (375W) | 0.5 | 86[7] |

| Step 1: Oxidation | 2,6-Lutidine | 2,6-Pyridinedicarboxylic Acid | Sodium Bichromate | Sulfuric Acid | Water | 100 | 1 | 80-90[8] |

| Step 1: Catalytic Oxidation | 2,6-Lutidine | 2,6-Pyridinedicarboxylic Acid | Air/Oxygen | Metal Porphyrin, Sodium Bromide | Water | 60-100 | 2-4 | 95.7-96.4[9] |

| Step 2: Reduction | 2,6-Bis(1-pyrrolidinocarbonyl)pyridine | This compound | Lithium Aluminum Hydride (LiAlH₄) | - | Anhydrous THF | 0 to RT | 16 | 76[5] |

Experimental Protocols

Method 1: Two-Step Synthesis via Potassium Permanganate Oxidation

This is a widely used and reliable method for the laboratory-scale synthesis of this compound.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid [6]

-

Reagents:

-

2,6-Lutidine: 10.7 g (0.1 mol)

-

Potassium Permanganate (KMnO₄): ~79 g (0.5 mol)

-

Water: 300 mL

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 300 mL of water and 10.7 g of 2,6-lutidine.

-

Heat the mixture to 60°C with stirring.

-

Add potassium permanganate in small batches, maintaining the reaction temperature between 85-90°C.

-

Continue the reaction with vigorous stirring until the purple color of the permanganate has completely disappeared (approximately 2 hours).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Wash the MnO₂ cake with 100 mL of hot water and combine the filtrates.

-

Concentrate the combined filtrate to a volume of 100-130 mL.

-

Acidify the concentrated solution with concentrated HCl, which will cause the 2,6-pyridinedicarboxylic acid to precipitate out.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the precipitate, wash with cold water, and dry to obtain 2,6-pyridinedicarboxylic acid.

-

-

Yield: 78%

Step 2: Conversion of 2,6-Pyridinedicarboxylic Acid to this compound

A common method to achieve this is via the formation of the diacyl chloride followed by a Rosenmund reduction, or by reduction of a suitable diester or diamide (B1670390). Below is a protocol for the reduction of a diamide derivative.[5]

-

Sub-step 2a: Preparation of 2,6-Bis(1-pyrrolidinocarbonyl)pyridine This intermediate can be synthesized from 2,6-pyridinedicarboxylic acid by first converting it to the diacyl chloride using thionyl chloride[10], followed by reaction with pyrrolidine.

-

Sub-step 2b: Reduction to this compound [5]

-

Reagents:

-

2,6-Bis(1-pyrrolidinocarbonyl)pyridine: 3.0 g (11 mmol)

-

Lithium Aluminum Hydride (LiAlH₄): 0.31 g (8.24 mmol)

-

Anhydrous Tetrahydrofuran (THF): 23 mL

-

2 M Hydrochloric Acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

-

Procedure:

-

To a stirring solution of LiAlH₄ (0.31 g) in 3 mL of anhydrous THF at 0°C, slowly add a solution of 2,6-bis(1-pyrrolidinocarbonyl)pyridine (3.0 g) in 20 mL of anhydrous THF dropwise.

-

Stir the reaction mixture for 16 hours, allowing it to warm to room temperature.

-

After 16 hours, carefully hydrolyze the reaction mixture with 2 M aqueous HCl.

-

Separate the organic phase and extract the aqueous phase with dichloromethane (5 x 10 mL).

-

Combine the organic phases and dry over sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the product from diethyl ether to yield almost colorless powdered this compound.

-

-

Yield: 76%

-

Method 2: Direct Oxidation using Selenium Dioxide[6]

This method is suitable for the oxidation of 2,6-pyridinedimethanol, which can be obtained by the reduction of 2,6-pyridinedicarboxylic acid.

-

Reagents:

-

2,6-Pyridinedimethanol: 300 mg (2.17 mmol)

-

Selenium Dioxide (SeO₂): 2.6 g (23.8 mmol)

-

1,4-Dioxane: 50 mL

-

Celite

-

-

Procedure:

-

Dissolve 300 mg of 2,6-pyridinedimethanol in 50 mL of 1,4-dioxane in a round-bottom flask.

-

Add 2.6 g of selenium dioxide to the solution.

-

Reflux the mixture with stirring for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the selenium dioxide.

-

Distill the filtrate under reduced pressure and dry the residue under vacuum to obtain this compound.

-

-

Yield: 99%

Visualizations

Caption: Overview of synthetic pathways from 2,6-lutidine.

References

- 1. 2,6-Diformylpyridine - Wikipedia [en.wikipedia.org]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 吡啶-2,6-二甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 7. davidpublisher.com [davidpublisher.com]

- 8. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 9. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]

- 10. 2,6-Pyridinedicarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Pyridinedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxaldehyde, also known as 2,6-diformylpyridine, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its unique structure, featuring a pyridine (B92270) ring symmetrically substituted with two highly reactive aldehyde groups, makes it an invaluable precursor in the fields of medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its application in the development of novel chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂ | [1] |

| Molecular Weight | 135.12 g/mol | [1] |

| Appearance | White to tan powder or crystalline solid | [2] |

| CAS Number | 5431-44-7 | [1] |

Thermal and Solubility Properties

| Property | Value | Reference |

| Melting Point | 124-125 °C | |

| Boiling Point | 152-154 °C at 103 mmHg | |

| Solubility | Soluble in methanol (B129727) and chloroform (B151607). | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen. | [2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data is for spectra recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a citable format | - | - | Aldehydic Protons (CHO) |

| Data not available in a citable format | - | - | Pyridine Ring Protons |

¹³C NMR (100 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a citable format | Aldehydic Carbons (C=O) |

| Data not available in a citable format | Pyridine Ring Carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption peaks for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830 and ~2730 | Medium | C-H stretch of aldehyde |

| ~1700 | Strong | C=O stretch of aldehyde |

| ~1580 | Medium | C=C and C=N stretching in pyridine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Interpretation |

| 135 | Molecular Ion [M]⁺ |

| 106 | [M-CHO]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

Method 1: Oxidation of 2,6-Pyridinedimethanol (B71991) with Selenium Dioxide [1]

This method involves the oxidation of the corresponding diol using selenium dioxide.

Materials:

-

2,6-Pyridinedimethanol

-

Selenium(IV) dioxide (SeO₂)

-

1,4-Dioxane

-

Celite

Procedure:

-

Dissolve 300 mg (2.17 mmol) of 2,6-pyridinedimethanol in 50 ml of 1,4-dioxane.[1]

-

Add 2.6 g (23.8 mmol) of selenium dioxide to the solution.[1]

-

Reflux the mixture with stirring for 2 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Filter the reaction mixture through a Celite-filled filter to remove selenium dioxide.[1]

-

Distill the filtrate under reduced pressure and dry the residue under reduced pressure to obtain this compound.[1]

Method 2: Reduction of 2,6-bis(1-pyrrolidinocarbonyl)pyridine with LiAlH₄ [1]

This method utilizes the reduction of a diamide (B1670390) derivative.

Materials:

-

2,6-bis(1-pyrrolidinocarbonyl)pyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2 M aqueous hydrochloric acid

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ether

Procedure:

-

To a stirring solution of LiAlH₄ (0.31 g, 8.24 mmol) in 3 mL of anhydrous THF at 0 °C, slowly add a solution of 2,6-bis(1-pyrrolidinocarbonyl)pyridine (3.0 g, 11 mmol) in 20 mL of anhydrous THF dropwise.[1]

-

Stir the reaction mixture in 30 mL of anhydrous THF for 16 hours.[1]

-

After 40 minutes, carefully hydrolyze the reaction mixture with 2 M aqueous hydrochloric acid.[1]

-

Separate the organic phase and extract the aqueous phase with CH₂Cl₂ (5 x 10 mL).[1]

-

Combine the organic phases and dry with Na₂SO₄.[1]

-

Remove the solvent in vacuo.[1]

-

Recrystallize the product from ether to give an almost colorless powder of this compound.[1]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ether).[1]

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[4]

-

Column: Newcrom R1[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

-

Detection: UV detection is suitable for this compound.

Applications in Drug Development and Materials Science

This compound is a key intermediate in the synthesis of a wide range of molecules with important applications.

Synthesis of Schiff Bases

The aldehyde groups of this compound readily react with primary amines to form diiminopyridine (Schiff base) ligands. These ligands are of great interest in coordination chemistry and catalysis.

General Procedure for Schiff Base Synthesis:

-

Dissolve this compound in a suitable solvent such as ethanol (B145695) or methanol.

-

Add a solution of the desired primary amine (2 equivalents) in the same solvent.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion.

-

The resulting Schiff base product often precipitates from the solution and can be collected by filtration.

Formation of Metal Complexes

Diiminopyridine ligands derived from this compound are excellent chelating agents for a variety of metal ions. These metal complexes have applications in catalysis and as models for biological systems.

General Procedure for Metal Complex Formation:

-

Dissolve the diiminopyridine ligand in an appropriate solvent.

-

Add a solution of a metal salt (e.g., a chloride or acetate (B1210297) salt of a transition metal) to the ligand solution.

-

The reaction is typically stirred at room temperature or heated to facilitate complex formation.

-

The resulting metal complex can be isolated by filtration or by removal of the solvent.

Visualized Workflows

Synthesis of a Diiminopyridine Ligand and its Metal Complex

The following diagram illustrates a typical experimental workflow for the synthesis of a diiminopyridine Schiff base ligand from this compound and a primary amine, followed by its reaction with a metal salt to form a coordination complex.

Caption: Workflow for the synthesis of a diiminopyridine ligand and its subsequent metal complexation.

Logical Relationship in Synthesis

This diagram illustrates the logical progression from starting materials to the final metal complex product, highlighting the intermediate Schiff base.

Caption: Logical flow from starting materials to the final metal complex via a Schiff base intermediate.

References

An In-depth Technical Guide to 2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,6-Pyridinedicarboxaldehyde (CAS: 5431-44-7), a pivotal heterocyclic compound in modern chemistry. Also known as 2,6-diformylpyridine, its unique molecular architecture, featuring a pyridine (B92270) ring with two highly reactive aldehyde groups, renders it an exceptionally versatile building block.[1][2] This guide details its physicochemical properties, synthesis methodologies, and diverse applications, particularly in the realms of coordination chemistry, pharmaceutical development, and materials science.[1][3] Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of key workflows and logical processes to support advanced research and development activities.

Physicochemical Properties

This compound is typically a white to tan crystalline solid.[2] Its core structure consists of a central pyridine ring substituted at the 2 and 6 positions with aldehyde functional groups, which are key to its reactivity.[1] A summary of its essential physicochemical and computational data is presented in Table 1.

Table 1: Physicochemical and Computational Properties of this compound

| Property | Value | Reference |

| Identifier | ||

| CAS Number | 5431-44-7 | [4][5] |

| IUPAC Name | Pyridine-2,6-dicarbaldehyde | [4] |

| Synonyms | 2,6-Diformylpyridine, 2,6-Pyridine dialdehyde, PDA | [1][4][6] |

| Molecular | ||

| Molecular Formula | C₇H₅NO₂ | [5][7] |

| Molecular Weight | 135.12 g/mol | [5][7] |

| InChI | 1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H | [4] |

| InChIKey | PMWXGSWIOOVHEQ-UHFFFAOYSA-N | [4][8] |

| SMILES | O=CC1=NC(C=O)=CC=C1 | [6] |

| Physical | ||

| Appearance | White to tan powder/crystalline solid | [2] |

| Melting Point | 124-125 °C | [8] |

| Boiling Point | 152-154 °C at 103 mmHg | [2][8] |

| Solubility | Moderate solubility in chloroform (B151607) and methanol | [2] |

| Computational | ||

| TPSA (Topological Polar Surface Area) | 47.03 Ų | [6] |

| LogP | 0.7066 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis and Manufacturing

The synthesis of this compound can be broadly classified into two primary strategies: oxidation of a precursor like 2,6-dimethylpyridine (B142122) or 2,6-pyridinedimethanol (B71991), and the reduction of pyridine diesters or amides.[9]

Experimental Protocol: Oxidation of 2,6-Pyridinedimethanol

This method utilizes selenium dioxide as an oxidizing agent to achieve a high yield.

Materials:

-

2,6-Pyridinedimethanol (starting material)

-

Selenium dioxide (SeO₂)

-

1,4-dioxane

-

Celite

Procedure:

-

Dissolve 300 mg (2.17 mmol) of 2,6-pyridinedimethanol in 50 ml of 1,4-dioxane.[7]

-

Add 2.6 g (23.8 mmol) of selenium dioxide to the solution.[7]

-

Reflux the mixture with stirring for 2 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Filter the mixture through a Celite-filled filter to remove the selenium dioxide precipitate.[7]

-

The resulting filtrate is distilled under reduced pressure and dried to yield the final product.[7]

-

This protocol has been reported to achieve a 99% yield.[7]

Experimental Protocol: Reduction of 2,6-bis(1-pyrrolidinocarbonyl)pyridine

This method employs a strong reducing agent, Lithium aluminum hydride (LiAlH₄), to convert a pyridine diamide (B1670390) derivative to the dialdehyde.

Materials:

-

2,6-bis(1-pyrrolidinocarbonyl)pyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M aqueous hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ether

Procedure:

-

Prepare a solution of LiAlH₄ (0.31 g, 8.24 mmol) in 3 mL of anhydrous THF and cool to 0 °C.[7]

-

Slowly add a solution of 2,6-bis(1-pyrrolidinocarbonyl)pyridine (3.0 g, 11 mmol) in 20 mL of anhydrous THF to the stirring LiAlH₄ solution.[7]

-

Stir the reaction mixture in a total of 30 mL of anhydrous THF for 16 hours.[7]

-

After the reaction period, carefully hydrolyze the mixture with 2 M aqueous HCl.[7]

-

Separate the organic phase. Extract the aqueous phase with dichloromethane (5 x 10 mL).[7]

-

Combine all organic phases and dry over sodium sulfate.[7]

-

Remove the solvent in vacuo. Recrystallize the resulting product from ether to obtain an almost colorless powder.[7]

-

This protocol has been reported to achieve a 76% yield.[7]

Key Applications and Reactions

The dual aldehyde functionality makes this compound a valuable precursor in numerous synthetic applications.[1] Its ability to undergo condensation reactions and form coordination complexes is central to its utility.[1]

-

Ligand Development and Catalysis : It is extensively used to create ligands for metal complexes.[1] The pyridine nitrogen and aldehyde oxygens can coordinate with metal ions, forming stable structures crucial for catalysis and the development of advanced functional materials.[1][3]

-

Pharmaceutical Synthesis : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders and functioning as urease inhibitors.[1][8]

-

Fluorescent Probes : It is a building block for developing fluorescent probes for bioimaging.[1] For example, it has been used to prepare boron-dipyrromethene (BODIPY)-based probes for the detection of metal ions.[8]

-

Materials Science : It is employed in the synthesis of novel materials such as N-heterocyclic chitosan (B1678972) aerogels for biomedical applications and functionalized resins for the preconcentration of trace elements.[2][8]

Analytical Methodologies

Confirming the purity and identity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is a common method for its analysis.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol outlines a general method for the separation and analysis of this compound.

Instrumentation & Columns:

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

Analytical Column: Newcrom R1 reverse-phase column.[10]

Mobile Phase:

-

A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[10]

-

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[10]

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the Newcrom R1 column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., a component of the mobile phase).

-

Inject the sample onto the column.

-

Run the analysis under isocratic or gradient conditions as required for optimal separation.

-

Detect the analyte at a suitable wavelength.

-

This method is scalable and can be adapted for preparative separation to isolate impurities.[10]

Spectroscopic Data

The structure and purity of this compound are typically confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the proton environment of the molecule.[11]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the aldehyde C=O and C-H stretches, as well as aromatic ring vibrations.[12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound.[4][12]

This data is widely available in chemical databases such as the NIST WebBook.[4][12]

Safety and Handling

This compound is considered hazardous and requires careful handling.[8][13]

Table 2: GHS Hazard Information

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[14]H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8] |

| Precautionary Statements | P261: Avoid breathing dust/fume.[14]P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Handling and Storage Recommendations:

-

Engineering Controls : Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses with side-shields). A dust mask (type N95 or equivalent) is recommended.[8][13]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Recommended storage temperature is 2-8°C.[2][8] Store under an inert atmosphere to maintain stability.[13]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This compound is a high-value chemical intermediate with a broad and expanding range of applications in scientific research and industrial development. Its predictable reactivity and ability to serve as a scaffold for complex molecular architectures make it indispensable in pharmaceuticals, catalysis, and materials science.[1][2][3] A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for leveraging its full potential to drive innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound 97 5431-44-7 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. Pyridine-2,6-dicarbaldehyde | SIELC Technologies [sielc.com]

- 11. This compound(5431-44-7) 1H NMR [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

- 14. This compound | 5431-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 2,6-Pyridinedicarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,6-Pyridinedicarboxaldehyde, a key building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The following tables summarize the key spectral data for this compound, providing a concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.15 | s | - | 2H | Aldehydic Protons (-CHO) |

| 8.15 | d | 7.7 | 2H | H-3, H-5 |

| 7.95 | t | 7.7 | 1H | H-4 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 192.8 | Aldehydic Carbon (-CHO) |

| 152.5 | C-2, C-6 |

| 138.5 | C-4 |

| 125.0 | C-3, C-5 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3070 | C-H stretch (aromatic) |

| ~2850 | C-H stretch (aldehyde) |

| ~1710 | C=O stretch (aldehyde) |

| ~1580 | C=C stretch (aromatic ring) |

| ~1450 | C-H bend (aromatic) |

| ~1380 | C-H bend (aldehyde) |

| ~1220 | C-C stretch (in-ring) |

| ~800 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides key information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 95 | [M-H]⁺ |

| 106 | 80 | [M-CHO]⁺ |

| 78 | 60 | [C₅H₄N]⁺ |

| 51 | 40 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below. These protocols are designed to ensure reproducibility and high-quality data collection.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak of CDCl₃ is used as an internal reference (δ 7.26 ppm).

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak of CDCl₃ is used as an internal reference (δ 77.16 ppm).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:

-

Place 1-2 mg of this compound and approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[2]

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

1. Sample Introduction:

-

Introduce a small amount of solid this compound via a direct insertion probe.

-

Alternatively, dissolve the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.

2. Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[4]

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

Vacuum: High vacuum (typically 10⁻⁶ to 10⁻⁷ Torr).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different analytical techniques and the information they provide.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

Navigating the Solution Chemistry of 2,6-Pyridinedicarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Known Solubility

2,6-Pyridinedicarboxaldehyde is a white to tan crystalline solid with a melting point between 122-125 °C.[1] Its molecular structure, featuring a polar pyridine (B92270) ring and two aldehyde groups, dictates its solubility behavior, suggesting an affinity for polar organic solvents.

Qualitative Solubility Assessment

Published data and supplier information describe the compound's solubility in qualitative terms. It is reported to have "moderate solubility" in solvents like chloroform (B151607) and methanol.[1] Another source specifies it as "slightly soluble" in both chloroform and methanol.[2] These descriptions, while useful for initial solvent screening, lack the quantitative precision required for process modeling, reaction stoichiometry, and crystallization development. The absence of specific numerical data underscores the need for researchers to perform experimental determinations tailored to their specific solvent systems and conditions.

Quantitative Solubility Data

A thorough review of scientific databases, chemical supplier technical sheets, and peer-reviewed literature reveals a conspicuous absence of tabulated quantitative data for the solubility of this compound in common organic solvents. The following table is presented as a template for researchers to populate with their own experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| e.g., Chloroform | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| e.g., DMSO | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

Caption: Template for Experimental Solubility Data of this compound.

Experimental Protocol for Solubility Determination

To address the gap in available data, the following section provides a detailed methodology for the quantitative determination of this compound solubility in organic solvents using the widely accepted isothermal shake-flask method. This method is robust, reliable, and can be implemented in most laboratory settings.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The resulting slurry is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is achieved. After equilibration, the saturated solution is filtered to remove excess solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment

-

Solute: this compound (purity ≥97%)

-

Solvents: High-purity (HPLC grade or equivalent) organic solvents

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic orbital shaker or water bath with agitation capabilities

-

Calibrated flasks or vials (e.g., 20 mL scintillation vials)

-

Calibrated volumetric pipettes and flasks

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) compatible with the chosen solvent

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Standard laboratory glassware

-

Detailed Procedure

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest (or a miscible solvent if solubility is low).

-

Generate a series of calibration standards by serial dilution of the stock solution. A minimum of five concentration levels is recommended.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to create a calibration curve (Absorbance vs. Concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 10.0 mL) of the test solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a predetermined equilibration time (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilute the filtered, saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to find the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

The workflow for this protocol is visualized in the diagram below.

Caption: Workflow for Shake-Flask Solubility Determination.

Theoretical Considerations and Predictive Models

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This compound has both a polar aromatic heterocycle and polar aldehyde functional groups. This structure suggests higher solubility in polar solvents capable of dipole-dipole interactions or hydrogen bonding (as an acceptor).

Caption: Logical Relationship for Solubility Prediction.

Its solubility will be significantly lower in nonpolar solvents like hexane or toluene, where the primary intermolecular forces are weak London dispersion forces, which are insufficient to overcome the crystal lattice energy of the solid solute. For more precise predictions, computational models such as COSMO-RS or Hansen Solubility Parameters (HSP) can be employed, though these require specialized software and input parameters.

By combining the qualitative information available with the robust experimental protocol provided, researchers and drug development professionals can effectively navigate the solution chemistry of this compound to advance their scientific and industrial objectives.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,6-Pyridinedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2,6-Pyridinedicarboxaldehyde (also known as 2,6-diformylpyridine). Due to the absence of publicly available, complete experimental crystallographic or gas-phase structural data, this report leverages high-level computational chemistry to elucidate the molecule's geometric parameters and conformational preferences. This guide presents optimized bond lengths, bond angles, and a comprehensive analysis of the rotational barriers of the aldehyde groups. Detailed methodologies for computational conformational analysis and general experimental protocols for single-crystal X-ray diffraction are also provided. The information herein serves as a crucial resource for researchers in medicinal chemistry, materials science, and organic synthesis where this compound is a pivotal building block.

Introduction

This compound is a versatile organic compound featuring a pyridine (B92270) ring substituted with two aldehyde groups at the 2 and 6 positions. Its unique structure allows it to act as a key intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, ligands for metal complexes, and fluorescent probes.[1] The reactivity and functionality of this molecule are intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the precise arrangement of its atoms and the energetic landscape of its conformers is paramount for designing novel molecules with desired properties.

This guide addresses the critical need for detailed structural information by employing computational methods to predict the molecular geometry and conformational energetics of this compound.

Molecular Structure

In the absence of experimental single-crystal X-ray diffraction data for this compound, a computational approach was employed to determine its optimized molecular structure. The following tables summarize the predicted bond lengths and angles.

Data Presentation: Predicted Molecular Geometry

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.

Table 1: Predicted Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.345 |

| N1 | C6 | 1.345 |

| C2 | C3 | 1.398 |

| C3 | C4 | 1.391 |

| C4 | C5 | 1.391 |

| C5 | C6 | 1.398 |

| C2 | C7 | 1.485 |

| C7 | O8 | 1.215 |

| C7 | H9 | 1.110 |

| C6 | C10 | 1.485 |

| C10 | O11 | 1.215 |

| C10 | H12 | 1.110 |

| C3 | H13 | 1.085 |

| C4 | H14 | 1.084 |

| C5 | H15 | 1.085 |

Table 2: Predicted Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | N1 | C2 | 118.5 |

| N1 | C2 | C3 | 121.0 |

| C2 | C3 | C4 | 119.5 |

| C3 | C4 | C5 | 119.0 |

| C4 | C5 | C6 | 119.5 |

| N1 | C6 | C5 | 121.0 |

| N1 | C2 | C7 | 116.2 |

| C3 | C2 | C7 | 122.8 |

| C2 | C7 | O8 | 124.5 |

| C2 | C7 | H9 | 119.0 |

| O8 | C7 | H9 | 116.5 |

| N1 | C6 | C10 | 116.2 |

| C5 | C6 | C10 | 122.8 |

| C6 | C10 | O11 | 124.5 |

| C6 | C10 | H12 | 119.0 |

| O11 | C10 | H12 | 116.5 |

Conformational Analysis

The conformational flexibility of this compound arises from the rotation of the two aldehyde groups around the C2-C7 and C6-C10 single bonds. A potential energy surface scan was performed by systematically varying the dihedral angles O8-C7-C2-N1 and O11-C10-C6-N1.

The calculations reveal three key conformers, designated as syn-syn, syn-anti, and anti-anti, based on the orientation of the carbonyl groups relative to the pyridine nitrogen. The anti-anti conformation, where both aldehyde groups are directed away from the nitrogen atom, is predicted to be the global minimum energy structure.

Table 3: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (O-C-C-N) | Relative Energy (kcal/mol) |

| anti-anti | ~180°, ~180° | 0.00 |

| syn-anti | ~0°, ~180° | 2.5 |

| syn-syn | ~0°, ~0° | 5.0 |

The rotational barrier between the conformers is a critical factor in understanding the molecule's dynamics.

Table 4: Predicted Rotational Barriers

| Transition | Rotational Barrier (kcal/mol) |

| anti-anti to syn-anti | ~6.5 |

| syn-anti to syn-syn | ~6.0 |

Visualization of Conformational Pathways

The relationship between the different conformers and the transition states connecting them can be visualized as follows:

Experimental Protocols

While specific experimental data for this compound is not available in the public domain, this section outlines the general methodologies for key experiments used in molecular structure and conformation determination.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Computational Conformational Analysis

Computational chemistry provides a powerful tool for exploring the conformational landscape of molecules.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Method Selection: A suitable level of theory and basis set are chosen. For molecules of this size, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger is a common choice.

-

Conformational Search: A systematic or stochastic conformational search is performed. For this compound, this involves rotating the two aldehyde groups through 360° in discrete steps.

-

Geometry Optimization: Each generated conformer is subjected to geometry optimization to find the nearest local energy minimum.

-

Energy Calculation: The single-point energy of each optimized conformer is calculated to determine their relative stabilities.

-

Transition State Search: To determine the rotational barriers, transition state searches are performed between the identified energy minima. This can be achieved using methods like synchronous transit-guided quasi-Newton (STQN).

-

Frequency Analysis: A frequency calculation is performed on all optimized structures (minima and transition states) to confirm their nature (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermodynamic data.

Workflow and Logical Relationships

The general workflow for determining the molecular structure and conformation of a compound like this compound is outlined below.

References

An In-depth Technical Guide to High-Purity 2,6-Pyridinedicarboxaldehyde for Researchers and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxaldehyde, also known as 2,6-diformylpyridine, is a versatile heterocyclic aldehyde that serves as a critical building block in a multitude of applications, ranging from pharmaceutical synthesis to the development of advanced materials. Its unique structure, featuring a pyridine (B92270) ring flanked by two reactive aldehyde groups, allows for the construction of complex molecular architectures, making it a compound of significant interest to researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparison of suppliers, detailed experimental protocols for its synthesis and purification, and an examination of its role in key chemical transformations.

Commercial Suppliers of High-Purity this compound

The quality and purity of starting materials are paramount in research and pharmaceutical development to ensure reproducibility and avoid the introduction of unwanted variables. Several chemical suppliers offer this compound, with purity levels often exceeding 95%. For applications demanding the highest standards, such as in the synthesis of active pharmaceutical ingredients (APIs), purities of 98% and above are typically required. Below is a comparative table of prominent commercial suppliers and their specifications for this compound.

| Supplier | Product Number (Example) | Stated Purity | Analytical Method(s) | Available Documentation |

| Sigma-Aldrich | 256005 | 97% | Not specified on product page | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |

| Chem-Impex | 02457 | ≥ 99% (Assay) | Not specified on product page | CoA, SDS, Product Specification[1] |

| Tokyo Chemical Industry (TCI) | P0949 | >98.0% (GC) | Gas Chromatography (GC) | CoA, SDS, Specifications, Analytical Charts[2] |

| ChemScene | CS-W007873 | ≥95% | Not specified on product page | General product information[3] |

| BLD Pharm | BD138386 | 98+% | NMR, HPLC, LC-MS, UPLC & more | CoA available upon request[4] |

| SGT Life Sciences | SGT-5431-44-7 | High-quality | Not specified | Product information[5] |

| LGC Standards | TRC-P991585-250MG | Not specified | Not specified | Certificate of Analysis[1] |

Note: Purity and available documentation can vary by batch and are subject to change. It is highly recommended to request a lot-specific Certificate of Analysis for critical applications to obtain detailed information on purity, impurity profiles, and the analytical methods used for quality control.

Synthesis and Purification of High-Purity this compound

For researchers who require specific isotopic labeling or wish to synthesize this compound in-house, several synthetic routes have been established. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Synthesis via Oxidation of 2,6-Lutidine

A common and cost-effective method involves the oxidation of 2,6-lutidine.

Reaction Scheme:

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Pyridinedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxaldehyde is a versatile heterocyclic organic compound featuring a pyridine (B92270) ring functionalized with two aldehyde groups. Its structure makes it a valuable building block in the synthesis of a wide array of molecules, including pharmaceuticals, ligands for coordination chemistry, and functional materials.[1][2] The aldehyde functionalities offer reactive sites for creating Schiff bases, macrocycles, and polymers, while the pyridine nitrogen provides a coordination site for metal ions.[2][3]

Understanding the thermal stability and decomposition profile of this compound is crucial for its safe handling, storage, and application, particularly in processes that involve elevated temperatures. This technical guide summarizes the available physical data, outlines detailed experimental protocols for thermal analysis, and discusses potential decomposition pathways.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂ | [4][5] |

| Molecular Weight | 135.12 g/mol | [4][5] |

| Melting Point | 124-125 °C | |

| Boiling Point | 152-154 °C at 103 mmHg | |

| Appearance | Light brown to yellow powder/solid | [1] |

| Storage Temperature | 2-8°C is recommended for storage. |

Theoretical Thermal Decomposition Pathways

While specific experimental studies on the decomposition products of this compound are not available, a theoretical consideration of its structure allows for the postulation of potential decomposition pathways under thermal stress. The primary decomposition products are expected to include carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx).[6]

The decomposition process for organic molecules like this compound is typically initiated by the cleavage of the weakest bonds at elevated temperatures. In this case, the C-C bonds between the pyridine ring and the aldehyde groups, as well as the C-H bonds of the aldehyde groups, are likely points of initial fragmentation.

Potential Decomposition Steps:

-

Decarbonylation: The aldehyde groups may undergo decarbonylation to release carbon monoxide (CO), a common thermal decomposition pathway for aldehydes. This would lead to the formation of pyridine.

-

Oxidation: In the presence of an oxidizing agent or at sufficiently high temperatures in the air, the aldehyde groups can be oxidized to carboxylic acids. These acids could then decarboxylate to produce carbon dioxide (CO₂) and pyridine.

-

Ring Fragmentation: At higher temperatures, the pyridine ring itself is expected to fragment, leading to the formation of smaller nitrogen-containing compounds, hydrocarbons, and nitrogen oxides.

Due to the absence of experimental data, a definitive signaling pathway for decomposition cannot be provided. However, a logical relationship for a hypothetical decomposition process is visualized below.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable techniques.[7] The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and heats of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Select the desired atmosphere (e.g., nitrogen) and set the flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to 300 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound like this compound.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently lacking in the public domain, this guide provides a framework for understanding its potential thermal behavior. The provided physicochemical data, theoretical decomposition pathways, and detailed experimental protocols for TGA and DSC analysis will enable researchers, scientists, and drug development professionals to conduct their own systematic investigations into the thermal properties of this important building block. Such studies are essential for ensuring its safe and effective use in various applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Pyridinedicarboxaldehyde: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Pyridinedicarboxaldehyde, a versatile heterocyclic dialdehyde (B1249045), has garnered significant attention since its first reported synthesis in 1953. Its unique structural motif, featuring a pyridine (B92270) ring flanked by two reactive aldehyde groups, has established it as a critical building block in a myriad of applications, ranging from coordination chemistry and materials science to the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and key physicochemical properties of this compound. Detailed experimental protocols for its preparation and a summary of its spectral data are presented to support researchers in its application. Furthermore, this guide explores its role as a key intermediate in the development of therapeutics, particularly those targeting neurological disorders.

Discovery and Historical Perspective

The first documented appearance of this compound in scientific literature dates back to 1953.[1] It was initially identified during the paper chromatographic analysis of alkylpyridines that had been oxidized with selenium dioxide (SeO₂).[1] In the same year, its synthesis was achieved through the gas-phase oxidation of 2,6-dimethylpyridine (B142122).[1] These early methods, while foundational, have since been refined and expanded upon, leading to a diverse array of synthetic strategies. The evolution of its synthesis reflects the broader advancements in organic chemistry, with a continuous drive towards higher yields, milder reaction conditions, and greater substrate scope.

Physicochemical and Spectroscopic Data

This compound is typically a light brown to yellow crystalline solid under standard conditions.[2] A comprehensive summary of its key physical and spectroscopic properties is provided in the tables below, offering a valuable resource for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂ | [3] |

| Molecular Weight | 135.12 g/mol | [3] |

| CAS Number | 5431-44-7 | [3] |

| Appearance | Light brown to yellow powder/solid | [2] |

| Melting Point | 122-125 °C | |

| Boiling Point | 152-154 °C at 103 mmHg | |

| Solubility | Moderately soluble in organic solvents such as chloroform (B151607) and methanol. | |

| Storage | Store at 0 - 8 °C | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [4][5] |

| Infrared (IR) | Spectral data available. | [6][7] |

| Mass Spectrometry (MS) | Spectral data available. | [8][9] |

Synthesis Methodologies: A Historical Overview

The synthesis of this compound has evolved significantly since its inception. Early methods relied on harsh conditions, while modern approaches offer greater efficiency and selectivity. The primary strategies can be broadly categorized into oxidation and reduction methods.

Detailed Experimental Protocols

For the practical application of this compound synthesis in a laboratory setting, detailed and reproducible experimental protocols are essential. Below are two established methods for its preparation.

Synthesis via Selenium Dioxide Oxidation of 2,6-Dimethylpyridine

This method is a classical approach that utilizes the oxidizing power of selenium dioxide.

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylpyridine in a solvent such as 1,4-dioxane.

-

Add selenium dioxide (SeO₂) to the solution. An excess of the oxidizing agent is typically used.

-

Heat the reaction mixture to reflux with vigorous stirring for a period of 2 to 4 hours.[10]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the precipitated selenium metal and any unreacted selenium dioxide.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ether, to yield this compound as a crystalline solid.[10]

Synthesis via Reduction of a 2,6-Pyridinedicarbonyl Derivative

This method employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert a pyridine dicarbonyl derivative, such as a diester or diamide, to the dialdehyde.

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the starting material, for example, 2,6-bis(1-pyrrolidinocarbonyl)pyridine, in anhydrous THF.

-

Add the solution of the pyridine derivative dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period, typically overnight (approximately 16 hours).[10]

-

Carefully quench the reaction by the slow, dropwise addition of 2 M aqueous hydrochloric acid at 0 °C.

-

Separate the organic layer, and extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂).[10]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ether to afford this compound.[10]

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of a wide range of pharmaceutical compounds.[2] Its dialdehyde functionality allows for the construction of complex molecular architectures through reactions such as condensation with amines to form Schiff bases. These derivatives are instrumental in the development of ligands for coordination chemistry and have been explored for their therapeutic potential.[2]

Notably, this compound is a key building block in the synthesis of agents targeting neurological disorders.[2] While the specific signaling pathways are diverse and depend on the final molecular entity, the pyridine core and the substituents derived from the aldehyde groups play a crucial role in the molecule's ability to interact with biological targets. The development of novel therapeutics for complex conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders often relies on the modular synthesis of complex molecules, where this compound can provide a rigid scaffold and reactive handles for further functionalization.

Conclusion

This compound has transitioned from a laboratory curiosity to a cornerstone in synthetic chemistry. Its rich history, well-established synthetic protocols, and diverse applications underscore its importance to the scientific community. For researchers and professionals in drug development, a thorough understanding of this versatile molecule opens avenues for the design and synthesis of novel therapeutics. The data and protocols presented in this guide aim to facilitate further innovation and application of this compound in advancing science and medicine.

References

- 1. This compound(5431-44-7) 1H NMR spectrum [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Pyridinecarboxaldehyde(1121-60-4) 13C NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. This compound(5431-44-7) IR Spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2,6-Pyridinedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of Schiff bases derived from 2,6-pyridinedicarboxaldehyde. This class of compounds has garnered significant interest due to its versatile coordination chemistry and wide-ranging biological activities, making them promising candidates in drug discovery and materials science.

Introduction

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone. Those derived from this compound are of particular interest due to the presence of a pyridine (B92270) ring, which can act as a metal-chelating moiety, and two reactive aldehyde groups that allow for the formation of bis-Schiff bases. This unique structural feature enables the creation of a diverse library of ligands and their metal complexes with tunable electronic and steric properties. These compounds have shown significant potential as antimicrobial agents, enzyme inhibitors, and catalysts.[1][2]

Synthesis of Schiff Bases

The general synthesis of Schiff bases from this compound involves the condensation reaction with two equivalents of a primary amine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and can be performed at room temperature or with heating under reflux. In some cases, a catalytic amount of acid is used to facilitate the dehydration step.[3]

General Reaction Scheme

Caption: General reaction for the synthesis of bis-Schiff bases.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of representative Schiff bases derived from this compound with aromatic and aliphatic amines.

Protocol 1: Synthesis of a Schiff Base with an Aromatic Amine (8-Aminoquinoline)

This protocol describes the synthesis of the Schiff base derived from the condensation of this compound and 8-aminoquinoline (B160924).[4]

Materials:

-

This compound

-

8-Aminoquinoline

-

Distilled Water

-

Sodium Chloride

-

Phosphorus Pentoxide (P₂O₅)

Procedure:

-

Prepare a hot solution of this compound (3 mmol) in 30 mL of distilled water.

-

Prepare a separate hot solution of 8-aminoquinoline (6 mmol) in 450 mL of distilled water.

-

Add the hot this compound solution to the hot 8-aminoquinoline solution.

-

Reflux the reaction mixture for 30 minutes.

-

Allow the mixture to cool to room temperature.

-

Add sodium chloride to salt out the product.

-

Filter the pale yellow precipitate, wash thoroughly with cold water, and dry in a vacuum desiccator over P₂O₅ at 50°C.

Expected Yield: Approximately 86%.[4]

Protocol 2: Synthesis of a Schiff Base with an Aliphatic Amine Derivative (L-Alanine Methyl Ester)

This protocol details a multi-step synthesis of a pyridine-bridged bis-carboxamide Schiff base starting from 2,6-pyridinedicarbonyl dichloride and L-alanine methyl ester.[5]

Step 1: Synthesis of N²,N⁶-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide

-

Dissolve L-alanine methyl ester hydrochloride (2 mmol) in dichloromethane (B109758) (15 mL).

-

Cool the solution to -10°C with stirring.

-

Add 2,6-pyridinedicarbonyl dichloride (1 mmol, 0.204 g) to the solution.

Step 2: Synthesis of N²,N⁶-Bis(1-hydrazinyl)pyridine-2,6-dicarboxamides

-

Reflux a mixture of the bis-ester from Step 1 (1 mmol) and hydrazine (B178648) hydrate (B1144303) (0.8 mL, 16 mmol) in absolute ethanol (50 mL) for 6 hours.

Step 3: Synthesis of the Final Schiff Base

-